2-[(2-Fluorobenzyl)oxy]benzaldehyde
Description
Contextual Significance of Fluorinated Benzaldehyde (B42025) Derivatives in Organic Synthesis
Fluorinated benzaldehyde derivatives are a class of aromatic aldehydes that contain one or more fluorine atoms attached to the benzene (B151609) ring. wikipedia.org The presence of fluorine, the most electronegative element, can profoundly influence the chemical and physical properties of the molecule. This includes altering its reactivity, metabolic stability, and binding affinity to biological targets. acs.org
In organic synthesis, fluorinated benzaldehydes serve as versatile building blocks. synthetikaeu.com The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases. wikipedia.org The fluorine atom, on the other hand, can direct the regioselectivity of electrophilic aromatic substitution reactions and can be a site for nucleophilic aromatic substitution. synthetikaeu.com This dual functionality makes fluorinated benzaldehydes valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials. acs.orgchemicalbook.com For instance, they are used in the synthesis of kinase inhibitors and other therapeutically relevant compounds. chemicalbook.com
Role of 2-[(2-Fluorobenzyl)oxy]benzaldehyde as a Versatile Synthetic Intermediate
Within the broader class of fluorinated benzaldehydes, this compound stands out as a particularly useful synthetic intermediate. Its structure features a benzaldehyde core with a 2-fluorobenzyl ether linkage at the ortho position. This specific arrangement of functional groups allows for a range of selective transformations, making it a valuable precursor for more complex molecules.
The synthesis of this compound and its analogs typically involves the Williamson ether synthesis, where a substituted salicylaldehyde (B1680747) is reacted with a fluorobenzyl halide in the presence of a base. smolecule.com For example, 5-chloro-2-hydroxybenzaldehyde can be reacted with 3-fluorobenzyl bromide to yield 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (B1364827).
The utility of this compound as an intermediate is highlighted in the synthesis of therapeutically active compounds. For instance, it is a key intermediate in the preparation of 2-[4-(2-fluorobenzyloxy)benzylamino]propanamides, which have shown potential as pharmaceuticals. google.comgoogle.com The process involves the reductive amination of the aldehyde with an appropriate amine. google.com
Historical Development and Emerging Research Areas Pertaining to the Compound
Research into fluorinated organic compounds has a rich history, with early work focusing on the development of methods for their synthesis. The direct fluorination of benzaldehyde derivatives using elemental fluorine has been explored, yielding mixtures of products that depend on the nature of the ring substituents. acs.org More selective methods, such as halogen-exchange fluorination, have also been developed. wikipedia.orggoogleapis.com
The specific compound this compound and its isomers have gained prominence more recently as their utility in medicinal chemistry has become more apparent. The compound is now commercially available from various suppliers, indicating its growing importance in research and development. labshake.commatrixscientific.comchemscene.com
Emerging research appears to be focused on the application of this compound and related structures in the synthesis of novel bioactive molecules. Its structural motifs are being incorporated into new chemical entities to explore their potential pharmacological activities. For example, derivatives of this compound have been investigated for their ability to inhibit certain enzymes, suggesting potential applications in drug metabolism studies. smolecule.com The development of more efficient and selective synthetic routes to this and other fluorinated benzaldehydes also remains an active area of investigation. google.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C14H11FO2 chemicalbook.com |
| Molecular Weight | 230.23 g/mol chemicalbook.com |
| Boiling Point | 359.2±22.0 °C (Predicted) chemicalbook.com |
| Density | 1.211±0.06 g/cm3 (Predicted) chemicalbook.com |
| LogP | 3.2172 chemscene.com |
| Topological Polar Surface Area (TPSA) | 26.3 Ų chemscene.com |
| Number of Rotatable Bonds | 4 chemscene.com |
| Number of Hydrogen Bond Acceptors | 2 chemscene.com |
| Number of Hydrogen Bond Donors | 0 chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEIFWJSGRGFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366284 | |
| Record name | 2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172685-66-4 | |
| Record name | 2-[(2-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Fluorobenzyl Oxy Benzaldehyde
Strategic Approaches to the Synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde
The primary route to this compound is through the O-alkylation of salicylaldehyde (B1680747) with a suitable 2-fluorobenzyl halide. This transformation, a variant of the Williamson ether synthesis, requires careful control of reaction parameters to achieve high yield and purity.
The Williamson etherification remains a cornerstone for the synthesis of this compound. The reaction involves the deprotonation of salicylaldehyde to form a phenoxide, which then acts as a nucleophile to displace a halide from 2-fluorobenzyl halide. Optimization of this protocol is critical for industrial-scale production and laboratory synthesis. Key parameters that are frequently optimized include the choice of base, solvent, and reaction temperature.
Commonly used bases range from strong bases like sodium hydride (NaH) to milder inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). The choice of base influences the reaction rate and the potential for side reactions. The solvent system is equally crucial, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) being preferred as they effectively solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. Temperature control is essential to balance reaction kinetics with the prevention of by-product formation.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Materials | Salicylaldehyde, 2-Fluorobenzyl Bromide | Salicylaldehyde, 2-Fluorobenzyl Chloride | Salicylaldehyde, 2-Fluorobenzyl Bromide |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Acetone | Dimethylformamide (DMF) | Acetonitrile (B52724) (CH₃CN) |
| Temperature | Reflux (56°C) | Room Temperature to 50°C | 80°C |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Notes | Cost-effective; requires longer reaction times. | Highly effective but requires anhydrous conditions and careful handling. | High reactivity, often used to accelerate slow reactions. |
Phase Transfer Catalysis (PTC) offers a significant improvement over traditional Williamson etherification conditions, particularly for large-scale industrial processes. crdeepjournal.org This methodology utilizes a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), to shuttle the phenoxide anion from the aqueous phase (where a base like sodium hydroxide (B78521) is dissolved) to the organic phase containing the 2-fluorobenzyl halide. crdeepjournal.org
The advantages of PTC are numerous:
Milder Reaction Conditions : Reactions can often be run at lower temperatures with less expensive inorganic bases (e.g., NaOH, KOH).
Increased Reaction Rates : The catalyst facilitates the transport of the nucleophile, accelerating the reaction.
Simplified Workup : The catalyst and inorganic salts are easily removed by washing with water, simplifying the purification process. crdeepjournal.org
High Selectivity : PTC conditions typically show high selectivity for mono-alkylation, which is crucial for this synthesis. crdeepjournal.org
A typical PTC setup would involve dissolving salicylaldehyde and 2-fluorobenzyl chloride in a water-immiscible solvent like toluene, adding an aqueous solution of sodium hydroxide, and a catalytic amount (1-5 mol%) of the phase-transfer agent. phasetransfer.com The biphasic mixture is then stirred vigorously to ensure efficient mass transfer between the phases.
| Parameter | Typical Condition |
| Organic Phase | Salicylaldehyde, 2-Fluorobenzyl Halide in Toluene or Dichloromethane |
| Aqueous Phase | 20-50% Sodium Hydroxide (NaOH) solution |
| Catalyst | Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS) |
| Temperature | 25°C - 60°C |
| Key Advantage | Avoids the need for expensive, anhydrous solvents and strong, hazardous bases. crdeepjournal.orgphasetransfer.com |
The synthesis of this compound is inherently regioselective due to the high acidity of the phenolic proton of salicylaldehyde compared to other protons in the molecule. Under basic conditions, the hydroxyl group is preferentially deprotonated to form the reactive phenoxide. This high chemoselectivity ensures that O-alkylation is the overwhelmingly favored pathway over other potential reactions, such as C-alkylation on the aromatic ring.
Isomer control is primarily a function of the purity of the starting materials. The use of high-purity salicylaldehyde and, crucially, 2-fluorobenzyl halide is paramount. Contamination of the alkylating agent with its isomers (e.g., 3-fluorobenzyl halide or 4-fluorobenzyl halide) will lead to the corresponding isomeric ether products, which can be difficult to separate from the desired product. Therefore, rigorous quality control of the starting materials is the most effective strategy for ensuring the isomeric purity of the final product.
Achieving high purity is essential, especially when the product is intended for use in pharmaceutical synthesis. The primary impurities arise from unreacted starting materials, by-products from side reactions, and residual solvents or catalysts.
Key Strategies for Minimization of By-products:
Stoichiometric Control : Using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can lead to purification challenges. Precise control over the stoichiometry is key.
One-Pot Reactions : In some industrial settings, processes can be designed as one-pot reactions where an intermediate is generated and consumed in situ, which can reduce handling losses and cycle times. phasetransfer.com
Controlled Addition : Slow, controlled addition of the alkylating agent can help manage the reaction exotherm and prevent localized high concentrations that might lead to side reactions.
Purification Techniques:
Aqueous Workup : The initial step after the reaction is typically an aqueous wash to remove the inorganic base, salts formed during the reaction, and water-soluble catalysts like those used in PTC.
Recrystallization : This is a highly effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, isopropanol, or hexane/ethyl acetate) is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Column Chromatography : For laboratory-scale purification or for removing closely related impurities, silica (B1680970) gel column chromatography is the method of choice. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is used to elute the components based on their polarity.
Vacuum Distillation : If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method to separate it from non-volatile impurities.
Reactivity at the Aromatic Rings and Benzylic Position
Beyond the aldehyde group, the two aromatic rings and the benzylic position of this compound offer further opportunities for chemical modification.
Electrophilic Aromatic Substitution Reactions on the Benzaldehyde (B42025) Moiety
The benzaldehyde ring is subject to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the interplay of the electron-withdrawing aldehyde group (-CHO) and the electron-donating benzyloxy group (-OCH₂Ar). The aldehyde group is a deactivating, meta-directing group, while the alkoxy group is an activating, ortho- and para-directing group. libretexts.org
Given that the benzyloxy group is at the 2-position, it strongly activates the ortho (position 3) and para (position 5) positions relative to itself. The aldehyde at position 1 deactivates the entire ring, particularly the ortho and para positions to it (positions 2, 6, and 4). The combined effect is that electrophilic substitution is most likely to occur at the positions activated by the strong donating group and least deactivated by the withdrawing group. Therefore, positions 3 and 5 are the most probable sites for electrophilic attack.
For example, in the nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid, the major product is 3-nitrobenzaldehyde. askfilo.comyoutube.com For this compound, nitration would be expected to yield a mixture of 2-[(2-fluorobenzyl)oxy]-3-nitrobenzaldehyde and 2-[(2-fluorobenzyl)oxy]-5-nitrobenzaldehyde.
Nucleophilic Aromatic Substitution Involving the Fluorine Atom
The fluorine atom on the second aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAᵣ). Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the fluorine is on a benzene (B151609) ring that is not substituted with any strong electron-withdrawing groups in the appropriate positions. Therefore, direct displacement of the fluorine atom by a nucleophile is challenging under standard conditions. beilstein-journals.org
For a nucleophilic aromatic substitution to occur, the aromatic ring would need to be sufficiently electron-deficient to be attacked by a nucleophile, forming a resonance-stabilized Meisenheimer complex. wikipedia.org Without appropriate activating groups, this pathway is energetically unfavorable.
Benzylic Functionalization and Derivatives
The benzylic methylene (B1212753) group (-OCH₂-) in this compound is a site for potential functionalization, primarily through radical-based reactions. The stability of the resulting benzylic radical makes this position susceptible to abstraction of a hydrogen atom.
A common reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). masterorganicchemistry.comacs.org This would lead to the formation of 2-{[bromo(2-fluorophenyl)methyl]oxy}benzaldehyde. This benzylic bromide can then serve as a substrate for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at the benzylic position.
Furthermore, direct C-H functionalization of benzylic ethers has been achieved through photoredox catalysis, enabling the formation of new carbon-carbon bonds. nih.gov For instance, arylation of the benzylic position can be accomplished by merging a thiol catalyst with an iridium photoredox catalyst. nih.gov Other methods for benzylic C-H activation include the use of rhodium(II) carbenes for distal functionalization. nih.gov
The following table outlines potential benzylic functionalization reactions:
| Reagent/Catalyst | Reaction Type | Product |
| N-Bromosuccinimide (NBS), AIBN | Radical Bromination | 2-{[bromo(2-fluorophenyl)methyl]oxy}benzaldehyde |
| Iridium Photoredox Catalyst, Thiol Catalyst, Aryl Halide | Photoredox C-H Arylation | 2-{[aryl(2-fluorophenyl)methyl]oxy}benzaldehyde |
| Rhodium(II) Carbene | C-H Insertion | Products of C-H insertion at the benzylic position. |
Rational Design and Synthesis of Novel Derivatives and Structural Analogues
Design Principles for Modulating Reactivity and Selectivity
The reactivity and selectivity of 2-[(2-fluorobenzyl)oxy]benzaldehyde derivatives are primarily governed by the electronic and steric effects of the substituents on both the benzaldehyde (B42025) and the fluorobenzyl moieties. These principles guide the rational design of new analogues with desired chemical behaviors.
The reactivity of the benzaldehyde ring towards electrophilic substitution is significantly influenced by the nature of the substituents it carries. Electron-donating groups, such as methoxy (B1213986) (-OCH₃), increase the electron density of the ring, thereby activating it and accelerating the rate of reaction. lumenlearning.comlumenlearning.com Conversely, electron-withdrawing groups, like halogens (e.g., -Cl, -Br) or nitro groups (-NO₂), decrease the electron density, deactivating the ring and making it less susceptible to electrophilic attack. lumenlearning.comlumenlearning.com The position of these substituents also plays a crucial role in directing incoming groups to either the ortho, para, or meta positions. libretexts.org
In the design of derivatives, a key consideration is the interplay between inductive and resonance effects. For instance, while halogens are deactivating due to their strong inductive effect, they are ortho, para-directing because of electron donation through resonance. lumenlearning.com The strategic placement of different functional groups allows for the fine-tuning of the electronic landscape of the molecule, enabling control over reaction outcomes. For example, in the synthesis of complex molecules, the choice of substituents can enhance the yield and selectivity of desired products by favoring certain reaction pathways over others. researchgate.netrsc.org
Synthesis of Oxime Derivatives and Their Analogues
The conversion of the aldehyde functional group in this compound and its analogues into an oxime represents a common and significant derivatization. Oximes are often synthesized by reacting the corresponding aldehyde with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride, often in the presence of a base. sigmaaldrich.comgoogle.com This reaction transforms the carbonyl group (C=O) into an oxime group (C=N-OH).
The synthesis of oxime derivatives from various benzaldehydes is a well-established process. nih.govnist.gov For instance, novel (E)-benzaldehyde O-benzyl oximes have been synthesized and characterized, demonstrating the versatility of this reaction. elsevierpure.com The reaction conditions can be optimized to achieve high yields, often involving refluxing in a suitable solvent like ethanol. rsc.org
Detailed research has been conducted on the synthesis of various substituted benzaldehyde oxime derivatives. For example, a series of α-azolyl-2-substituted benzaldehyde oxime derivatives have been produced, highlighting the broad applicability of this synthetic route. google.comlibretexts.org The general procedure often involves the reaction of the aldehyde with hydroxylamine hydrochloride in a solvent like DMF, with a base such as potassium carbonate. csic.es
| Starting Aldehyde | Product | Key Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Benzaldehyde oxime | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | - | rsc.org |
| 2-Bromobenzaldehyde | 2-Bromobenzaldehyde oxime | Hydroxylamine hydrochloride, Sodium acetate | Ethanol | - | rsc.org |
| 3,5-Dihydroxybenzaldehyde | (E)-3,5-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | O-(2-methoxybenzyl)hydroxylamine | Stirred at room temperature for 1h | - | elsevierpure.com |
| 2,5-Dihydroxybenzaldehyde | (E)-2,5-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | O-(2-methoxybenzyl)hydroxylamine | - | 75% | elsevierpure.com |
| 2,4-Dihydroxybenzaldehyde | (E)-2,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | O-(2-methoxybenzyl)hydroxylamine | - | 75% | elsevierpure.com |
Exploration of Benzaldehyde Backbone Substitutions
The introduction of halogen (e.g., chloro, bromo) and methoxy groups onto the benzaldehyde backbone of this compound is a key strategy for modifying its properties. These substitutions are typically achieved by starting with an appropriately substituted salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and then performing an etherification reaction with a fluorobenzyl halide.
The synthesis of halogenated derivatives often involves the reaction of a halogenated 2-hydroxybenzaldehyde with a fluorobenzyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. For example, 5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde (B1364827) is synthesized from 5-chloro-2-hydroxybenzaldehyde and 3-fluorobenzyl bromide.
| Product Name | Starting Aldehyde | Starting Benzyl (B1604629) Halide | Key Reagents | Reaction Conditions | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | 5-Chloro-2-hydroxybenzaldehyde | 3-Fluorobenzyl bromide | K₂CO₃ | DMF, elevated temperature | - | - | |
| 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde | 3-Methoxy-2-hydroxybenzaldehyde | 2-Chloro-6-fluorobenzyl chloride | K₂CO₃ | Acetone (B3395972), 60-80°C, 12-24h | >70% | 124-126 | |
| 2-Methoxybenzaldehyde | 2-Methoxybenzyl alcohol | - | 30% H₂O₂, nano-iron oxide | Reflux, 20h | - | - | researchgate.net |
The synthesis of benzaldehyde analogues with multiple substituents allows for a more complex modulation of the molecule's properties. These multi-substituted compounds are typically prepared through multi-step synthetic routes.
An example is the synthesis of 2-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-methoxybenzaldehyde. This synthesis involves starting with a benzaldehyde core and sequentially introducing the bromo, methoxy, and the substituted benzyloxy groups. Such complex substitution patterns significantly alter the steric and electronic environment of the molecule, which can lead to unique reactivity and biological activity.
| Product Name | Molecular Formula | Molecular Weight (g/mol) | General Synthetic Approach | Purity | Reference |
|---|---|---|---|---|---|
| 2-Bromo-4-[(2-chloro-6-fluorobenzyl)oxy]-5-methoxybenzaldehyde | C₁₅H₁₀BrClFO₃ | 373.60 | Multi-step synthesis involving bromination, methoxylation, and etherification of a benzaldehyde core. | 95-97% | |
| 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde | C₁₅H₁₂ClFO₃ | 294.71 | Nucleophilic substitution involving 2-chloro-6-fluorobenzyl chloride and 3-methoxy-2-hydroxybenzaldehyde. | >98% | researchgate.net |
Alterations of the Fluorobenzyl Moiety
Altering the position of the fluorine atom on the benzyl group provides a subtle yet effective way to modulate the properties of the parent compound. The synthesis of these positional isomers, such as 2-[(3-fluorobenzyl)oxy]benzaldehyde (B1268634) and 2-[(4-fluorobenzyl)oxy]benzaldehyde, generally follows the same Williamson ether synthesis protocol used for the parent compound, which involves reacting salicylaldehyde with the corresponding fluorobenzyl halide. lumenlearning.comgoogle.com
The synthesis of 4-(3-fluorobenzyloxy)benzaldehyde has been achieved with high yields by reacting 4-hydroxybenzaldehyde (B117250) with 3-fluorobenzyl bromide or methanesulfonate. rsc.orgchemicalbook.com Similarly, the 4-fluoro isomer, 4-(4-fluorobenzyloxy)benzaldehyde, is synthesized from 4-hydroxybenzaldehyde and 4-fluorobenzyl bromide. stpeters.co.in The synthesis of the 2- and 3-fluorobenzyl ethers of salicylaldehyde has also been documented. libretexts.orggoogle.comgoogle.com
The different positions of the fluorine atom lead to distinct electronic environments. For example, a fluorine atom at the para position (4-fluoro) will exert a stronger resonance effect compared to when it is at the meta position (3-fluoro), which primarily acts through an inductive effect. These differences can impact the stability of the molecule and its interactions in chemical reactions.
| Product Name | Starting Aldehyde | Starting Benzyl Reagent | Key Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-(2-Fluorobenzyloxy)benzaldehyde (B1298908) | 4-Hydroxybenzaldehyde | 2-Fluorobenzyl chloride | - | - | 87.2% | google.com |
| 4-(2-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde | 2-Fluorobenzyl bromide | - | - | 89.2% | google.com |
| 4-(3-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde | 3-Fluorobenzyl bromide | K₂CO₃, Acetone | 60°C, 5h | 94.4% | rsc.orgchemicalbook.com |
| 4-(3-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde | 3-Fluorobenzyl methanesulfonate | K₂CO₃, Cetyltrimethylammonium bromide, Toluene | Reflux, 7h | 97.5% | rsc.orgchemicalbook.com |
| 4-(4-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde | 4-Fluorobenzyl bromide | K₂CO₃, Acetone/ACN | ~60°C | 88% | stpeters.co.in |
Introduction of Other Substituents on the Benzyl Ring
The introduction of additional substituents onto the benzyl ring of this compound is a key strategy to modulate its electronic and steric properties. This can influence its interaction with biological targets. Research in this area, while not extensive on the specific this compound core, can be informed by synthetic strategies applied to analogous structures.
The synthesis of such derivatives typically involves the alkylation of salicylaldehyde or a substituted salicylaldehyde with a corresponding substituted 2-fluorobenzyl halide. The choice of substituent on the benzyl halide allows for the systematic exploration of chemical space. For instance, the preparation of analogues with additional fluoro, chloro, or other halogen groups on the benzyl ring can be achieved using appropriately substituted 2-fluorobenzyl bromides or chlorides.
While specific research detailing a broad range of substituents on the 2-fluorobenzyl moiety of the title compound is limited, the synthesis of isomeric and related compounds provides a procedural basis. For example, the synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate. This highlights a general and adaptable method for creating a variety of substituted analogues. The synthesis of related compounds such as 4-(2-fluorobenzyloxy)benzaldehyde has also been documented, further illustrating the feasibility of synthesizing a library of derivatives with varied substitution patterns on the benzyl ring. wikipedia.org
A hypothetical synthetic approach to introduce an additional fluorine atom to create a 2,X-difluorobenzyl derivative would start with a corresponding difluorobenzyl halide. For example, 2,3-difluorobenzaldehyde (B42452) can be prepared from 1,2-difluorobenzene (B135520) via lithiation followed by formylation. google.com This aldehyde could then be reduced to the corresponding alcohol and subsequently converted to the benzyl bromide, which can then be used to alkylate salicylaldehyde.
The following table summarizes representative examples of related substituted benzyl ether benzaldehyde derivatives, illustrating the types of modifications that are synthetically accessible.
| Compound Name | Base Aldehyde | Substituted Benzyl Halide | Reference |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde | 5-Chloro-2-hydroxybenzaldehyde | 3-Fluorobenzyl bromide | N/A |
| 4-(2-Fluorobenzyloxy)benzaldehyde | 4-Hydroxybenzaldehyde | 2-Fluorobenzyl bromide | wikipedia.org |
This table is illustrative of synthetic strategies for related compounds, as direct research on a wide array of derivatives of this compound is not widely published.
Heterocyclic Ring Incorporations and Modifications
The incorporation of heterocyclic rings into the this compound structure is another advanced strategy aimed at creating novel chemical entities with distinct pharmacological profiles. The aldehyde functional group serves as a versatile handle for various cyclization reactions to build fused or appended heterocyclic systems.
One potential avenue for forming a heterocyclic ring is through intramolecular cyclization. For instance, the synthesis of xanthones can be achieved from 2-aryloxybenzaldehydes through an intramolecular cross-dehydrogenative coupling reaction. google.com A similar strategy could theoretically be applied to a derivative of this compound. For example, if the 2-fluorobenzyl group were to be replaced by a 2-hydroxyphenyl group, the resulting 2-(2-hydroxyphenoxy)benzaldehyde could undergo intramolecular cyclization to form a xanthone. While this is a modification of the core structure, it demonstrates a plausible pathway for heterocycle formation originating from a related benzaldehyde scaffold. The synthesis of fluorinated xanthones has been reported through the cyclization of bis(trifluorophenyl)methanone derivatives, indicating that fluorine substituents are compatible with such cyclization reactions. nih.gov
Another approach could involve the Pschorr cyclization, a copper-catalyzed intramolecular substitution of aromatic compounds via aryldiazonium salts. wikipedia.org This reaction could potentially be used to form a dibenzofuran (B1670420) system if a 2-amino group were present on one of the aromatic rings of a precursor derived from this compound. For example, a derivative such as 2-[(2-amino-X-fluorobenzyl)oxy]benzoic acid could undergo diazotization followed by intramolecular cyclization.
Furthermore, the aldehyde group can react with various binucleophiles to construct heterocyclic rings. For example, reaction with a 1,2-phenylenediamine derivative could lead to the formation of a benzimidazole (B57391) ring appended to the core structure. Similarly, reaction with hydrazine (B178648) derivatives could yield pyrazole (B372694) or pyridazinone systems, depending on the specific reagents and reaction conditions. While there are reports of attempted cyclizations of related structures, such as 2-((2-phenylallyl)oxy)benzaldehyde, using N-heterocyclic carbene (NHC) catalysts, these have not always been successful, highlighting the need for careful optimization of reaction conditions. researchgate.net
The following table outlines hypothetical strategies for the incorporation of heterocyclic rings, based on established synthetic methodologies.
| Target Heterocycle | Potential Synthetic Strategy | Key Precursor Derived from Core Structure |
| Xanthone | Intramolecular cross-dehydrogenative coupling | 2-(2-Hydroxyphenoxy)benzaldehyde |
| Dibenzofuran | Pschorr cyclization | 2-[(2-Amino-X-fluorobenzyl)oxy]benzoic acid |
| Benzimidazole | Condensation with a 1,2-phenylenediamine | This compound |
Structure Activity Relationship Sar Investigations of 2 2 Fluorobenzyl Oxy Benzaldehyde and Its Analogues
Role of the Fluorine Atom in Modulating Biological Activity and Metabolic Stability
The introduction of a fluorine atom into a drug candidate can profoundly alter its physicochemical properties and, consequently, its biological profile. In the case of 2-[(2-Fluorobenzyl)oxy]benzaldehyde, the fluorine atom on the benzyl (B1604629) ring is anticipated to have several significant effects.
Fluorine is highly electronegative and can influence the electronic environment of the molecule, potentially affecting its binding affinity to target proteins. The carbon-fluorine bond is exceptionally strong, which often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. wikipedia.org This increased stability can lead to a longer biological half-life and improved bioavailability. Twenty percent of all commercialized pharmaceuticals contain fluorine, underscoring its importance in drug design. wikipedia.org
Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes. researchgate.net This is a critical factor for drugs targeting the central nervous system or requiring good oral absorption. The strategic placement of fluorine can also induce specific conformational preferences in the molecule, which may favor a bioactive conformation for receptor binding.
Research on other fluorinated compounds has demonstrated that fluorine substitution can lead to enhanced biological activities, such as anticancer and antimicrobial effects. researchgate.net For instance, in some molecular scaffolds, the presence of an electron-withdrawing group like fluorine can increase the affinity for the binding site of a target enzyme. nih.gov
Influence of the Benzyloxy Moiety on Ligand-Receptor Interactions
The benzyloxy group in this compound plays a crucial role in its interaction with biological targets. This moiety can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are vital for stabilizing the ligand-receptor complex. nih.gov
The position of the benzyloxy group on the benzaldehyde (B42025) ring is a critical determinant of biological activity. Studies on related chalcone (B49325) structures have shown that the positioning of the benzyloxy group can dramatically impact inhibitory potency. For example, analogues with a para-positioned benzyloxy group have been found to exhibit significantly higher inhibitory activity against certain enzymes compared to their ortho-positioned counterparts. nih.gov In the case of this compound, the ortho-positioning of the benzyloxy group will dictate a specific spatial arrangement of the molecule, influencing its fit within a receptor's binding pocket.
Impact of Aldehyde Functional Group Transformations on Bioactivity
The aldehyde functional group is a versatile pharmacophore that can engage in a variety of interactions with biological macromolecules. It is known to be chemically reactive and can form reversible covalent bonds, such as imines, with amine residues in proteins. nih.gov This reactivity can be a key factor in the mechanism of action for some compounds.
Transformations of the aldehyde group can lead to significant changes in biological activity. For instance, the oxidation of an aldehyde to a carboxylic acid or its reduction to an alcohol would drastically alter the electronic and steric properties of the molecule, likely leading to a different pharmacological profile.
In some contexts, the aldehyde group itself is crucial for biological activity. For example, certain aldehyde-containing compounds have been shown to be substrates for enzymes like aldehyde dehydrogenase (ALDH), and modifications to this group can affect both their inhibitory potential and their rate of metabolism. nih.gov The presence of an α,β-unsaturated aldehyde has been shown to contribute to the cytotoxic activity of some compounds against leukemia cell lines. mdpi.com The aldehyde group can also be a key component in the biosynthesis of important signaling molecules. creative-proteomics.com
The photochemical properties of aldehydes are also noteworthy, as they can undergo various transformations upon exposure to light, although this is more relevant to their chemical synthesis and stability than their intrinsic biological activity in a physiological setting. beilstein-journals.orgnih.gov
Conformational Analysis and Stereoelectronic Effects on Biological Profiles
The three-dimensional conformation of a molecule is critical for its biological activity, as it determines how well the molecule fits into the binding site of a receptor. The presence of the fluorine atom and the flexible benzyloxy group in this compound introduces specific conformational and stereoelectronic effects that can influence its biological profile.
The ether linkage of the benzyloxy group allows for rotation around the C-O bonds, giving the molecule a degree of conformational flexibility. Computational methods, such as molecular dynamics simulations, can be employed to explore the accessible conformations of this compound and to understand how it might adapt its shape to bind to a receptor. nih.gov This conformational adaptability can be a key determinant of its binding affinity and selectivity.
Comparative SAR Studies with Related Benzaldehyde Derivatives
To fully understand the SAR of this compound, it is instructive to compare its structural features and potential activities with those of related benzaldehyde derivatives.
Studies on other benzaldehyde derivatives have highlighted the importance of the substitution pattern on the aromatic ring for biological activity. For example, the presence of electron-withdrawing groups at certain positions has been shown to enhance the inhibitory activity of some benzaldehyde analogues against enzymes like aldehyde dehydrogenase. nih.gov In contrast, for other targets, electron-donating groups may be more favorable. nih.gov
The anti-inflammatory activities of several benzaldehyde derivatives isolated from natural sources have been reported, with some compounds showing selective inhibition of inducible nitric oxide synthase (iNOS). acs.org This suggests that the benzaldehyde scaffold is a promising starting point for the development of new anti-inflammatory agents.
By systematically modifying the structure of this compound—for example, by altering the position of the fluorine atom, changing the substitution on the benzyloxy ring, or transforming the aldehyde group—and evaluating the biological activity of the resulting analogues, a comprehensive SAR profile can be established. This information is invaluable for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Advanced Applications in Medicinal Chemistry and Bioactive Compound Development
Precursor in the Synthesis of Therapeutically Active Pharmaceutical Compounds
The utility of 2-[(2-Fluorobenzyl)oxy]benzaldehyde as a building block in organic synthesis is a cornerstone of its application in medicinal chemistry. Its aldehyde functional group is reactive and allows for the construction of more complex molecular architectures, leading to the generation of diverse compound libraries for drug discovery.
Intermediate in the Production of Safinamide and Ralfinamide
While benzyloxybenzaldehyde isomers are crucial intermediates in the synthesis of certain pharmaceuticals, extensive reviews of synthetic routes indicate that the specific isomer, this compound, is not the primary precursor for the production of Safinamide and Ralfinamide. google.comgoogle.com The manufacturing processes for these drugs predominantly utilize the 4-substituted isomers, namely 4-[(3-fluorobenzyl)oxy]benzaldehyde for Safinamide and 4-[(2-fluorobenzyl)oxy]benzaldehyde for Ralfinamide. google.comgoogle.com
The synthesis of these active pharmaceutical ingredients involves the reductive amination of the corresponding 4-oxy-benzaldehyde with the appropriate alaninamide derivative. google.com The purity of the initial benzaldehyde (B42025) intermediate is critical to minimize the formation of impurities in the final drug substance. google.comgoogle.com
Synthesis of Other Drug Candidates and Active Pharmaceutical Ingredients
The this compound scaffold is a versatile starting material for a variety of organic reactions aimed at producing novel bioactive molecules. pharmaffiliates.com The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build heterocyclic systems, which are common features in many drug candidates. The fluorinated benzyloxy portion of the molecule is of particular interest as the inclusion of fluorine in drug candidates can enhance metabolic stability and binding affinity to target proteins. nih.gov
Research into related benzyloxybenzaldehyde derivatives has shown their potential in forming compounds with a range of therapeutic possibilities. For instance, the general structure is explored for its utility in creating compounds targeting inflammation and cancer. nih.gov The strategic placement of the fluorobenzyl group at the 2-position can influence the conformational properties of the molecule, potentially leading to unique interactions with biological targets compared to its other isomers.
Exploration of Biological Activities of Derivatives
The core structure of this compound serves as a template for generating derivatives with a wide spectrum of potential biological effects. By modifying the aldehyde or the aromatic rings, researchers can fine-tune the pharmacological profile of the resulting compounds.
Anti-Inflammatory Potential
Derivatives of 2-(benzyloxy)benzaldehyde (B185962) have been investigated as a source of novel anti-inflammatory agents. One study focused on the synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes, which are direct derivatives of the parent aldehyde structure. nih.gov Several of these compounds demonstrated potent inhibitory activity against superoxide (B77818) formation in neutrophils stimulated by fMLP, a key process in the inflammatory response. nih.gov Notably, some derivatives exhibited superior activity compared to the lead compound and the positive control, trifluoperazine. nih.gov The mechanism of action for some of the most potent compounds involved the inhibition of cellular calcium increase, a critical signaling event in inflammation. nih.gov
The anti-inflammatory potential of related structures further supports the investigation of this compound derivatives. For example, various salicylaldehyde (B1680747) derivatives and other complex molecules incorporating a benzyloxy moiety have shown promise in animal models of inflammation. nih.govmdpi.comresearchgate.net Research into related triazole-containing compounds also highlights their potential to inhibit inflammatory cytokines like TNF-α and IL-1β. nih.govmdpi.com
Table 1: Anti-Inflammatory Activity of Related Benzyloxybenzaldehyde Derivatives
| Compound Class | Biological Target/Assay | Key Findings | Reference |
|---|---|---|---|
| (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes | fMLP-stimulated neutrophil superoxide formation | Exhibited superior inhibitory activity compared to controls. | nih.gov |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Significantly reduced inflammatory parameters. | nih.gov |
| Naphtho- and Thienobenzo-Triazoles | TNF-α cytokine production | Showed promising anti-inflammatory activity. | mdpi.com |
Anti-Bacterial and Anti-Viral Effects
The benzaldehyde scaffold and its derivatives have been a subject of interest in the search for new antimicrobial agents. Studies on various benzaldehyde derivatives have revealed potential antibacterial and antiviral properties. For example, certain 2-benzylidene-3-oxobutanamide derivatives have shown very good in vitro antibacterial activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov Another study on 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrated its efficacy against S. aureus, including its ability to eradicate preformed biofilms. nih.gov
In the realm of antiviral research, derivatives of aldehydophenols have been studied for their ability to inhibit viral activity. nih.gov Research on hydroxy-substituted benzaldehydes, such as salicylaldehyde, found they could suppress the replication of Herpes Simplex Virus type 1 (HSV-1). ogarev-online.ru These findings suggest that derivatives of this compound could be promising candidates for screening for antibacterial and antiviral effects.
Table 2: Antimicrobial Activity of Related Benzaldehyde Derivatives
| Compound/Derivative Class | Activity | Target Organism/Virus | Key Findings | Reference |
|---|---|---|---|---|
| (Z)-2-benzylidene-3-oxobutanamides | Antibacterial | S. aureus (MRSA), A. baumannii (MDR) | Exhibited very good growth inhibition. | nih.gov |
| 2-hydroxy-4-methoxybenzaldehyde | Antibacterial, Antibiofilm | S. aureus (MRSA) | Dislodged nearly 80% of preformed biofilms. | nih.gov |
| Salicylaldehyde | Antiviral | Herpes Simplex Virus type 1 (HSV-1) | Suppressed viral replication. | ogarev-online.ru |
| Aldehydophenol derivatives | Antiviral | General | Reduced viral infectious activity. | nih.gov |
Anticancer Activity and Mechanisms of Action
The development of novel anticancer agents is a major focus of medicinal chemistry, and compounds containing the benzyloxybenzaldehyde framework have been explored for their cytotoxic potential against cancer cells. Preliminary studies on compounds structurally similar to 4-(4-Fluorobenzyloxy)benzaldehyde have suggested selective toxicity against certain cancer cell lines, indicating their potential as lead compounds for drug development.
More specifically, research into a new benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde, which shares the 2-oxy-benzaldehyde core, has shown anticancer activity against the human colorectal cancer cell line HCT-116. mdpi.com The introduction of fluorine into heterocyclic compounds is a known strategy to enhance anticancer activity, with some fluorinated derivatives showing potent inhibition of enzymes crucial for tumor growth. nih.gov The structural features of this compound make it and its derivatives interesting candidates for evaluation as anticancer agents.
Table 3: Anticancer Potential of Related Benzaldehyde Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 4-(4-Fluorobenzyloxy)benzaldehyde related compounds | Breast and colon cancer cells | Demonstrated significant cytotoxic effects in vitro. | |
| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde | Human colorectal cancer (HCT-116) | Possessed anticancer activity with an IC50 value of 24.95 µM. | mdpi.com |
| Fluorinated five-membered heterocycles | Various, including A549 lung cancer cells | Fluorine substitution enhanced anticancer activity and enzyme inhibition. | nih.gov |
Neuroprotective and Central Nervous System Applications (e.g., Alzheimer's, Parkinson's Disease)
While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available literature, the core structure is a recurring motif in compounds designed for neurodegenerative diseases like Alzheimer's and Parkinson's. The therapeutic strategy for these conditions often involves the development of multi-target drugs, and this benzaldehyde derivative provides a valuable scaffold for such endeavors. nih.govbohrium.comsemanticscholar.orgnih.gov
In the context of Alzheimer's disease, research has focused on developing derivatives that can simultaneously inhibit key enzymes involved in its pathology. nih.govsemanticscholar.orgnih.gov Alzheimer's is characterized by the depletion of the neurotransmitter acetylcholine (B1216132) and the formation of amyloid-beta plaques. semanticscholar.orgnih.gov Therefore, inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1) are of significant interest. nih.govsemanticscholar.orgnih.govnih.gov Various 2-arylbenzofuran derivatives, which can be synthesized from benzaldehyde precursors, have demonstrated potent dual inhibitory activity against both cholinesterases and BACE1. nih.govsemanticscholar.orgnih.gov The design of such multi-target agents aims to provide a more effective clinical outcome and reduce potential toxicities associated with single-target drugs. nih.govbohrium.comsemanticscholar.orgnih.gov
For Parkinson's disease, a neurodegenerative disorder marked by the loss of dopamine-producing neurons, the focus has been on inhibitors of monoamine oxidase B (MAO-B). nih.govnih.gov This enzyme is responsible for the degradation of dopamine, and its inhibition can help alleviate motor symptoms. nih.gov Analogs of 2-acetylphenol, which share structural similarities with the title compound, have been synthesized and identified as highly potent and selective MAO-B inhibitors. nih.govresearchgate.net The benzyloxy moiety, a key feature of this compound, has been shown to be particularly favorable for achieving high MAO-B inhibitory potency. nih.govresearchgate.net This suggests that the this compound scaffold holds promise for the development of novel therapeutic agents for Parkinson's disease. nih.gov
Modulators of Specific Enzymes and Receptors
The this compound framework has proven to be a fertile ground for the discovery of modulators of various enzymes and receptors implicated in disease. The ability to readily modify the benzaldehyde and fluorobenzyl portions of the molecule allows for the fine-tuning of activity and selectivity against specific biological targets.
Cholinesterase Inhibition:
A significant area of application for derivatives of this scaffold is the inhibition of cholinesterases. In the treatment of Alzheimer's disease, inhibiting AChE and BuChE can increase the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. semanticscholar.orgmdpi.com Numerous studies have reported the synthesis of benzimidazole-based thiazole (B1198619), benzylidene, and 2-arylbenzofuran derivatives that exhibit potent inhibitory activity against both AChE and BuChE. nih.govsemanticscholar.orgnih.govsemanticscholar.orgmdpi.comresearchgate.net The inhibitory concentrations (IC50) of some of these derivatives are in the low micromolar and even nanomolar range, demonstrating their potential as effective therapeutic agents. nih.govsemanticscholar.orgnih.govmdpi.comresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Derivatives
| Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |
| Indole derivative (IND-30) | Human AChE | 4.16 | researchgate.net |
| 2-Arylbenzofuran (Compound 20) | AChE | 0.086 | nih.govsemanticscholar.orgnih.gov |
| Hydroxylated 2-phenylbenzofuran (B156813) (Compound 17) | BChE | 3.57 | nih.gov |
| Hydroxylated 2-phenylbenzofuran (Compound 15) | BChE | 6.23 | nih.gov |
| Benzimidazole-based thiazole (Analogue 21) | AChE | 0.10 | mdpi.com |
| Benzimidazole-based thiazole (Analogue 21) | BuChE | 0.20 | mdpi.com |
Monoamine Oxidase (MAO) Inhibition:
Derivatives based on the this compound scaffold have shown significant promise as inhibitors of monoamine oxidases, particularly the MAO-B isoform, which is a key target in Parkinson's disease therapy. nih.govnih.gov C5-substituted 2-acetylphenol analogs, for instance, have been identified as highly potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.govresearchgate.net The selectivity for MAO-B over MAO-A is a crucial attribute, as it reduces the risk of adverse effects associated with the inhibition of MAO-A. nih.gov
Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Selected Analogs
| Analog Class | Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) for MAO-B | Reference |
| C5-substituted 2-acetylphenol (Compound 2d) | MAO-B | <0.01 | >9,550 | nih.gov |
| C5-substituted 2-acetylphenol (Compound 2f) | MAO-B | <0.01 | >9,550 | nih.gov |
| Pyridazinobenzylpiperidine (Compound S5) | MAO-B | 0.203 | 19.04 | researchgate.net |
β-Secretase (BACE1) Inhibition:
In addition to cholinesterase inhibition, derivatives of this scaffold have been explored as inhibitors of β-secretase (BACE1), another critical enzyme in the pathogenesis of Alzheimer's disease. nih.govsemanticscholar.orgnih.gov BACE1 is involved in the production of amyloid-beta peptides, which aggregate to form plaques in the brain. nih.govsemanticscholar.orgnih.gov The development of dual-target inhibitors that act on both cholinesterases and BACE1 is a promising strategy, and 2-arylbenzofuran derivatives have shown good activity against BACE1. nih.govsemanticscholar.orgnih.gov
Utility in Drug Discovery Pipelines and Lead Optimization Programs
The this compound structure serves as a valuable starting point in drug discovery pipelines, acting as a "lead compound" that can be systematically modified to enhance its therapeutic properties. The process of lead optimization involves refining the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.
The versatility of the this compound scaffold allows medicinal chemists to explore a wide range of structural modifications. For example, the aldehyde group can be transformed into various other functional groups or used to construct heterocyclic rings, leading to diverse libraries of new chemical entities. The fluorine atom on the benzyl (B1604629) ring can also be strategically positioned to modulate the compound's electronic properties and metabolic stability.
Computational methods, such as molecular docking and molecular dynamics simulations, are often employed in conjunction with synthetic chemistry to guide the lead optimization process. These computational tools help in understanding the binding interactions between the designed molecules and their biological targets, thereby enabling the rational design of more effective drugs. The ultimate goal of these programs is to identify a drug candidate with the desired efficacy and safety profile for further development.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 2-[(2-Fluorobenzyl)oxy]benzaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional conformation (optimized geometry).
Table 1: Representative Optimized Structural Parameters for Benzaldehyde (B42025) Derivatives (Theoretical) This table presents typical values for bond lengths and angles in substituted benzyloxybenzaldehydes, as would be calculated using DFT/B3LYP methods. Actual values for the title compound require specific calculation.
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C=O Bond Length | ~1.21 Å | Aldehyde carbonyl double bond |
| C-O (ether) Bond Length | ~1.37 Å | Aryl-Oxygen bond |
| O-C (ether) Bond Length | ~1.43 Å | Oxygen-Methylene bond |
| C-F Bond Length | ~1.36 Å | Aryl-Fluorine bond |
| C-C-O (Aryl) Bond Angle | ~120° | Angle within the benzaldehyde ring |
| C-O-C (Ether) Bond Angle | ~118° | Angle of the ether linkage |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzaldehyde ring and the ether oxygen atom, which possess lone pairs of electrons. The LUMO is likely concentrated on the benzaldehyde ring, particularly the carbonyl group, which acts as an electron-accepting site. A smaller HOMO-LUMO gap suggests higher chemical reactivity and greater ease of electronic excitation. This analysis is vital for predicting how the molecule will interact with other reagents, such as nucleophiles or electrophiles, and for understanding its electronic absorption properties.
Table 2: Typical FMO Properties for Substituted Benzaldehydes (Theoretical) This table illustrates the kind of data obtained from FMO analysis. The values are representative of this class of compounds.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.0 to -6.5 eV | Electron-donating capability |
| E(LUMO) | -1.5 to -2.5 eV | Electron-accepting capability |
| Energy Gap (ΔE) | ~4.0 to 5.0 eV | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. This is invaluable for predicting non-covalent interactions, particularly hydrogen bonding and electrophilic/nucleophilic attack sites.
In an MEP map of this compound, distinct regions of color indicate the electrostatic potential.
Red Regions: These indicate areas of negative potential (electron-rich), which are expected around the oxygen atom of the carbonyl group and the ether oxygen. These sites are susceptible to electrophilic attack and are prime hydrogen bond acceptors.
Blue Regions: These denote areas of positive potential (electron-poor), typically found around the hydrogen atoms, especially the aldehyde proton. These sites are susceptible to nucleophilic attack.
Green/Yellow Regions: These represent areas of near-zero or neutral potential, generally found over the carbon backbone of the aromatic rings.
The MEP map provides a clear, predictive guide to the molecule's intermolecular interaction behavior, which is fundamental to understanding its crystal packing and biological interactions.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a solid-state crystal lattice is governed by a network of non-covalent intermolecular interactions. For compounds like this compound, these interactions can be analyzed both through X-ray crystallography and computational methods like Hirshfeld surface analysis.
Hirshfeld surface analysis provides a graphical representation of the space a molecule occupies in a crystal and maps the nature and proximity of its intermolecular contacts. For this molecule, the dominant interactions stabilizing the crystal packing are expected to be:
C–H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde oxygen or ether oxygen as acceptors and various C-H groups on the aromatic rings as donors are common in this class of compounds.
π–π Stacking: Interactions between the aromatic rings of adjacent molecules contribute significantly to the packing stability.
C–H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of an aromatic ring on a neighboring molecule.
Prediction and Interpretation of Spectroscopic Properties
Computational methods can predict and help interpret various spectroscopic data, including vibrational (FTIR and Raman) and electronic (UV-Vis) spectra. By performing frequency calculations on the DFT-optimized geometry, a theoretical vibrational spectrum can be generated. This calculated spectrum can be compared with experimental data to aid in the assignment of specific vibrational modes, such as the characteristic C=O stretch of the aldehyde, the C-O-C stretches of the ether, and the C-F stretching mode.
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This analysis reveals the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which typically correspond to π→π* and n→π* transitions within the aromatic system and the carbonyl group.
Table 3: Representative Predicted Spectroscopic Data This table shows examples of data that can be generated computationally to correlate with experimental spectra.
| Spectroscopic Feature | Typical Calculated Wavenumber/Wavelength | Assignment |
|---|---|---|
| FTIR: ν(C=O) | ~1700-1720 cm⁻¹ | Aldehyde carbonyl stretch |
| FTIR: ν(C-O-C) | ~1240 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) | Ether linkage stretches |
| FTIR: ν(C-F) | ~1220-1270 cm⁻¹ | Aryl-fluorine stretch |
| UV-Vis: λmax | ~250-320 nm | π→π* and n→π* transitions |
Exploration of Non-Linear Optical (NLO) Properties
Organic molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in telecommunications and optical computing. The key molecular parameters governing NLO response are the dipole moment (μ) and the first hyperpolarizability (β).
Advanced Analytical Methodologies for Research and Development
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to provide a complete structural map.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the two benzene (B151609) rings typically appear in the range of δ 6.9-8.0 ppm. The benzylic protons of the -OCH₂- group show a characteristic singlet at approximately δ 5.2 ppm. The aldehydic proton is the most deshielded, appearing as a singlet further downfield, typically around δ 10.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The aldehydic carbon (C=O) resonates at a characteristic downfield shift, often above 190 ppm. The carbon atoms of the two aromatic rings appear in the region of approximately 110-160 ppm. The benzylic carbon of the ether linkage (-OCH₂-) is typically found around 70 ppm.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~10.4 | s | Aldehydic H |
| ¹H | ~7.0 - 7.9 | m | Aromatic H |
| ¹H | ~5.2 | s | Benzylic CH₂ |
| ¹³C | ~192 | s | C=O |
| ¹³C | ~161 | d, ¹JCF | C-F |
| ¹³C | ~115 - 136 | m | Aromatic C |
Note: Exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values for similar structures.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can confirm the molecular formula of this compound, which is C₁₄H₁₁FO₂. labshake.com The exact mass of this compound is calculated to be approximately 230.0743 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's identity.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is expected around 1680-1700 cm⁻¹. The C-O-C stretching of the ether linkage will produce signals in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-F stretching vibrations appear in the 1100-1000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C=O Stretch (Aldehyde) | 1680 - 1700 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O-C Stretch (Ether) | 1000 - 1250 | IR |
Note: These are approximate ranges and can be influenced by the molecular environment.
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like this compound. rsc.org A reversed-phase HPLC method is typically developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be employed to achieve optimal separation of the main compound from any potential impurities. researchgate.net UV detection is commonly used, with the wavelength set to a value where the analyte exhibits strong absorbance. Method validation would be performed to ensure linearity, accuracy, precision, and sensitivity.
Gas Chromatography (GC) for Monitoring Reaction Progress and Volatile Impurities
Gas Chromatography (GC) is a valuable tool for monitoring the progress of the synthesis of this compound and for detecting any volatile impurities. google.com For instance, GC can be used to quantify the remaining starting materials, such as 2-fluorobenzyl chloride and salicylaldehyde (B1680747). google.com A capillary column with a suitable stationary phase, such as one with a mid-range polarity, would be selected. The injector and detector temperatures are optimized to ensure efficient vaporization and detection of the analytes. Mass spectrometry can be coupled with GC (GC-MS) to identify unknown impurities by their mass spectra. researchgate.netresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-fluorobenzyl chloride |
| Salicylaldehyde |
| Acetonitrile |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a compound such as this compound, obtaining its single crystal structure would provide invaluable insights into its solid-state conformation, molecular geometry, and the nature of intermolecular interactions that dictate its crystal packing.
While a specific single-crystal X-ray diffraction study for this compound is not available in publicly accessible research as of this writing, the application of this technique would be crucial for its comprehensive characterization. The process would involve growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the individual atoms can be resolved.
A successful SC-XRD analysis would unequivocally determine key structural parameters. These include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. Furthermore, it would provide precise data on bond lengths, bond angles, and torsion angles within the molecule, revealing the preferred conformation of the flexible ether linkage and the relative orientation of the two aromatic rings. Analysis of the crystal packing would shed light on non-covalent interactions such as hydrogen bonds (e.g., C-H···O), π-π stacking, and other van der Waals forces that stabilize the crystal lattice. This information is fundamental for understanding its physicochemical properties, such as melting point, solubility, and polymorphism, which are critical for applications in pharmaceutical and materials science.
Quality Control and Impurity Quantification in Pharmaceutical Intermediates
As an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry, the purity of this compound is of paramount importance. Stringent quality control measures are necessary to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can affect the yield and safety profile of the subsequent products.
The primary analytical methods for quality control and impurity quantification of organic intermediates like this compound are chromatographic techniques, notably Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for assessing the purity of volatile and thermally stable compounds. It is used to separate the main compound from residual starting materials, solvents, and by-products. For instance, commercial specifications for related compounds often cite a purity of greater than 98.0% as determined by GC area percentage spectrumchemical.com.
High-Performance Liquid Chromatography (HPLC): HPLC, typically with a UV detector, is the workhorse for purity analysis of less volatile or thermally labile pharmaceutical intermediates. It offers high resolution and sensitivity for detecting and quantifying impurities. A reversed-phase HPLC method would likely be developed to separate the target compound from polar and non-polar impurities.
Process-related impurities in this compound can originate from the starting materials or arise from side reactions during its synthesis. The Williamson ether synthesis, a common route to such compounds, involves reacting 2-hydroxybenzaldehyde (salicylaldehyde) with a 2-fluorobenzyl halide. Potential impurities stemming from this process include:
Isomeric Impurities: Commercially available 2-fluorobenzyl chloride may contain small quantities of its isomers, 3-fluorobenzyl chloride and 4-fluorobenzyl chloride. google.com Their reaction would lead to the formation of isomeric (fluorobenzyl)oxy]benzaldehyde impurities.
Over-alkylation Products: A potential side reaction is the C-alkylation of the phenol (B47542) ring, which can lead to di-benzylated impurities. google.com
Unreacted Starting Materials: Residual salicylaldehyde or 2-fluorobenzyl halide may be present in the final product.
The quantification of these impurities is critical. For related pharmaceutical intermediates, stringent limits are often set, for example, requiring specific impurities to be below 0.03% by weight. google.comgoogle.com This is achieved by developing and validating analytical methods capable of detecting and quantifying these impurities at such low levels.
Below is a table of potential process-related impurities and their likely origin.
| Impurity Name | Potential Origin |
| 3-[(2-Fluorobenzyl)oxy]benzaldehyde | Isomeric starting material (3-fluorobenzyl halide) google.com |
| 4-[(2-Fluorobenzyl)oxy]benzaldehyde | Isomeric starting material (4-fluorobenzyl halide) google.com |
| Salicylaldehyde | Unreacted starting material |
| 2-Fluorobenzyl alcohol | Hydrolysis of 2-fluorobenzyl halide |
| Di-benzylated by-products | Side reaction (over-alkylation) google.com |
This rigorous analytical oversight ensures that this compound meets the high-purity standards required for its use in further pharmaceutical manufacturing steps.
Emerging Research Avenues and Future Perspectives
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of 2-[(2-Fluorobenzyl)oxy]benzaldehyde and its derivatives can be approached through various modern organic chemistry techniques, with a growing emphasis on green chemistry principles. The core of its structure is a diaryl ether-like linkage, which can be formed through several efficient methods.
One of the most common methods for forming the benzyl (B1604629) ether linkage is the Williamson ether synthesis. youtube.com This involves the reaction of the sodium salt of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 2-fluorobenzyl halide. While a classic and reliable method, research is ongoing to improve its sustainability by using greener solvents and phase-transfer catalysts to enhance reaction rates and reduce waste.
More advanced and efficient methods for diaryl ether synthesis, which can be adapted for this specific compound, include transition metal-catalyzed cross-coupling reactions. jsynthchem.com Copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig couplings are powerful tools for forming C-O bonds. organic-chemistry.org These reactions are often more tolerant of a wide range of functional groups and can proceed under milder conditions than traditional methods. nih.gov Recent advancements have focused on using more sustainable and economical catalysts, such as those based on copper or iron, and employing nanoparticle catalysts to improve efficiency and recyclability. acs.orgnih.gov
Microwave-assisted organic synthesis (MAOS) offers a significant enhancement in reaction speed and efficiency for etherification reactions. organic-chemistry.org The rapid heating provided by microwaves can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. Another emerging sustainable approach is the use of electrochemical methods for C-O bond formation, which can avoid the need for stoichiometric chemical oxidants. organic-chemistry.org
A comparison of potential synthetic methods is presented in Table 1.
| Method | Catalyst/Reagent | Advantages | Challenges | Sustainability Aspect |
| Williamson Ether Synthesis | Strong base (e.g., NaH) | Well-established, high yield for simple substrates | Harsh conditions, limited functional group tolerance | Can be improved with phase-transfer catalysis and green solvents |
| Ullmann Condensation | Copper-based catalyst | Cost-effective, suitable for large-scale synthesis | High temperatures, often requires ligands | Use of nanocatalysts and recyclable systems enhances sustainability |
| Buchwald-Hartwig Coupling | Palladium-based catalyst | High functional group tolerance, mild reaction conditions | Expensive catalyst, ligand sensitivity | Development of more active and stable catalysts reduces loading |
| Microwave-Assisted Synthesis | Various | Rapid reaction times, improved yields | Specialized equipment required | Reduced energy consumption and solvent use |
| Electrochemical Synthesis | Electrolytic cell | Avoids chemical oxidants, high atom economy | Substrate scope can be limited | Uses electricity as a clean reagent |
Development of Multitarget Drug Candidates Based on this compound Scaffolds
The "one drug, one target" paradigm has been increasingly challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. nih.gov This has led to the rise of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The this compound scaffold is a promising starting point for the design of such MTDLs.
The flexible ether linkage in the molecule allows the two aromatic rings to adopt various conformations, potentially enabling them to fit into the binding sites of different receptors or enzymes. patsnap.com This conformational flexibility is a key attribute for designing drugs with polypharmacology. nih.gov For instance, one aromatic ring could be optimized to bind to one target, while the other is tailored for a second target, leading to a synergistic therapeutic effect.
Derivatives of benzyloxybenzaldehyde have already shown potential as adenylyl cyclase activators, suggesting a role in cellular signaling pathways. nih.gov The benzothiazole (B30560) moiety, which can be synthesized from benzaldehyde (B42025) derivatives, is found in compounds with a wide range of biological activities, including as MAO-B inhibitors for Parkinson's disease. nih.gov The fluorine atom on the benzyl ring can also play a crucial role. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. nih.govdntb.gov.uaacs.org The presence of fluorine can modulate the pKa of nearby functional groups and improve membrane permeability. mdpi.com
The development of MTDLs from the this compound scaffold could involve the strategic addition of other pharmacophores to the aromatic rings or modification of the aldehyde group to create a library of compounds for screening against a panel of disease-relevant targets.
Catalytic Applications and Mechanistic Studies
The benzaldehyde functional group in this compound opens up possibilities for its use in catalysis. Aldehydes can act as organocatalysts in a variety of chemical transformations. rsc.org For example, they can catalyze dehydrative reactions, activate amines for C-H activation, and participate in photoredox catalysis. rsc.org The specific electronic properties imparted by the fluorobenzyl ether substituent could modulate the catalytic activity of the aldehyde group, leading to novel reactivity.
Mechanistic studies of the synthesis of this compound would be crucial for optimizing reaction conditions and exploring new synthetic pathways. The Williamson ether synthesis, for instance, proceeds via an SN2 mechanism, where the phenoxide ion attacks the benzyl halide. youtube.com Understanding the kinetics and potential side reactions, such as elimination, is key to maximizing the yield of the desired ether.
For transition metal-catalyzed routes, mechanistic studies would focus on the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. Such studies could reveal the role of ligands and additives in promoting the reaction and preventing catalyst deactivation. acs.org The etherification of alcohols can also be studied through various mechanisms, including SN1 and SN2 pathways, depending on the catalyst and reaction conditions. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These computational tools can be applied to the this compound scaffold in several ways.
Generative AI models can be trained on large databases of known bioactive molecules to design novel derivatives of this compound with desired properties. researchgate.netnih.govtue.nl These models can learn the underlying rules of chemical structure and biological activity to propose new molecules that are likely to be active and synthesizable.
Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of derivatives of this scaffold. nih.gov By training on a dataset of compounds with known activities, these models can identify the key structural features that contribute to a particular biological effect. This can guide the synthesis of more potent and selective compounds. nih.gov
AI can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds, which is a critical step in drug development. researchgate.netresearchgate.net Early prediction of these properties can help to reduce the attrition rate of drug candidates in later stages of development. springernature.com
The potential applications of AI and ML are summarized in the table below.
| AI/ML Application | Description | Potential Impact on Research |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Accelerated discovery of new lead compounds based on the core scaffold. |
| QSAR Modeling | Predictive models correlate chemical structure with biological activity. | Rational design of more potent and selective derivatives. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early identification of compounds with favorable drug-like properties. |
| Protein Structure Prediction | Algorithms like AlphaFold predict the 3D structure of target proteins. | Facilitates structure-based drug design and understanding of binding interactions. |
| Reaction Prediction | Models predict the outcome and optimal conditions for chemical reactions. | Streamlined synthesis of new derivatives and improved reaction yields. |
Comprehensive Toxicological and Pharmacokinetic Profiling of Advanced Derivatives
Before any derivative of this compound can be considered for therapeutic use, a thorough toxicological and pharmacokinetic (ADMET) profile must be established. This involves a combination of in silico, in vitro, and in vivo studies.
In silico ADMET prediction tools can provide an early assessment of the potential liabilities of a compound. nih.govnih.gov These tools use computational models to estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for various types of toxicity.
In vitro assays are then used to experimentally measure these properties. This includes assays to determine metabolic stability in liver microsomes, inhibition of cytochrome P450 enzymes, and cytotoxicity in various cell lines. The presence of the fluorine atom is of particular interest, as fluorinated compounds can sometimes be metabolized to toxic byproducts. acs.org While the C-F bond is generally strong, metabolic defluorination can occur and needs to be assessed. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(2-fluorobenzyl)oxy]benzaldehyde, and what experimental conditions are critical for yield optimization?
- Methodological Answer : A widely used approach involves nucleophilic substitution between 2-fluorobenzyl bromide and 2-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF or acetone). Temperature control (60–80°C) and reaction time (12–24 hours) are critical to minimize side reactions like over-alkylation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm), aromatic protons (6.8–7.5 ppm), and fluorinated benzyl group protons.
- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and aryl-O-C ether stretch (~1250 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate the molecular ion peak ([M+H]⁺) matching the molecular formula (C₁₄H₁₁FO₂). X-ray crystallography may be used for definitive confirmation if crystals are obtainable .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Always consult safety data sheets (SDS) for compound-specific protocols .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, identifying electrophilic sites (e.g., aldehyde carbon). Frontier Molecular Orbital (FMO) analysis predicts reactivity toward nucleophiles like amines or Grignard reagents. Solvent effects (PCM model) refine predictions for reactions in polar aprotic solvents (e.g., DMF) .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methoxy groups) and test in standardized assays (e.g., 15-LOX-1 inhibition).
- Assay Validation : Ensure consistent assay conditions (pH, temperature, enzyme concentration) across studies.
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ChEMBL) to identify outliers or confounding factors (e.g., impurities) .
Q. How can reaction intermediates of this compound in catalytic processes be characterized in situ?
- Methodological Answer :
- In Situ NMR/IR : Monitor real-time changes in functional groups using flow NMR or ATR-FTIR.
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Capture transient intermediates under mild ionization conditions.
- X-ray Absorption Spectroscopy (XAS) : Probe metal catalyst interactions in transition-metal-mediated reactions (e.g., Pd-catalyzed couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
